![molecular formula C22H19NO2 B420809 2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B420809.png)
2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core substituted with a 4-butyl-phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the use of acryloyl benzamides as key substrates. These substrates undergo radical cascade reactions with various radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The reaction conditions are often mild and efficient, aiming to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced derivatives.
科学研究应用
2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has diverse applications in scientific research:
作用机制
The mechanism of action of 2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an electron-withdrawing group in polymer chemistry, influencing the electronic properties of the resulting materials . In biological systems, it can interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: Shares a similar core structure but lacks the 4-butyl-phenyl substitution.
N-isoindoline-1,3-diones: These compounds have diverse substitution patterns and are studied for their chemical reactivity and biological applications.
4-benzylideneisoquinoline-1,3-diones: These analogs are investigated for their potential as tyrosyl DNA phosphodiesterase inhibitors.
Uniqueness
2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing novel materials and exploring new chemical reactivities.
属性
分子式 |
C22H19NO2 |
|---|---|
分子量 |
329.4g/mol |
IUPAC 名称 |
2-(4-butylphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C22H19NO2/c1-2-3-6-15-11-13-17(14-12-15)23-21(24)18-9-4-7-16-8-5-10-19(20(16)18)22(23)25/h4-5,7-14H,2-3,6H2,1H3 |
InChI 键 |
YSJZEMCKEKBFPT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
规范 SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


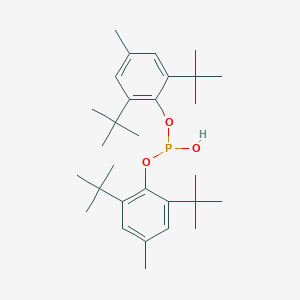
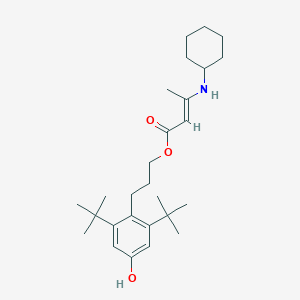
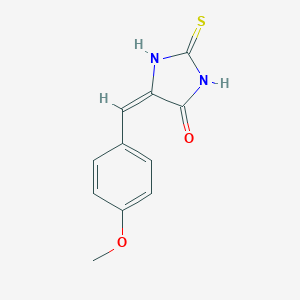
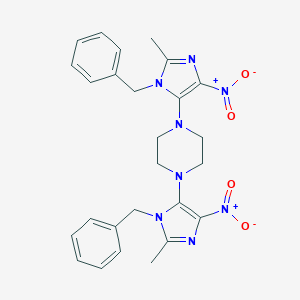
![{2-[(3-Bromobenzylidene)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B420736.png)
![{5-Chloro-2-[(4-methoxybenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B420737.png)
![(2-{[4-(Diethylamino)benzylidene]amino}-5-methylphenyl)(phenyl)methanone](/img/structure/B420738.png)

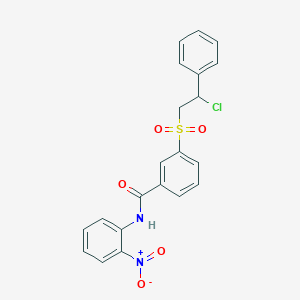
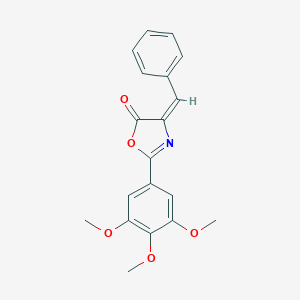
![N~3~,N~3~,N~6~,N~6~-tetraethyl-2'-(4-butylphenyl)-3'-oxospiro[9H-xanthene-9,1'-isoindoline]-3,6-diamine](/img/structure/B420748.png)
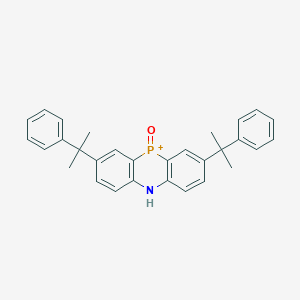

![ethyl N-[(2-oxo-2H-chromen-4-yl)oxy]ethanimidoate](/img/structure/B420753.png)
